Ethyl 3-hydroxy-5-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPRTJJDLQPGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Hydroxy 5 Methylbenzoate and Its Analogues
Established Synthetic Routes to Benzoate (B1203000) Esters
Traditional methods for synthesizing benzoate esters have been well-established for over a century and remain fundamental in organic synthesis. These routes typically involve direct reactions or the use of activated intermediates.
The most direct method for preparing ethyl 3-hydroxy-5-methylbenzoate is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, 3-hydroxy-5-methylbenzoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rsc.orgiajpr.com The reaction is reversible, and to drive the equilibrium towards the product (the ester), water, which is formed as a byproduct, is typically removed. google.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. libretexts.orgbyjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the alcohol (ethanol). libretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the final ester product. libretexts.orgbyjus.com This acid-catalyzed pathway is a cornerstone of organic synthesis for producing simple esters. google.com
| Parameter | Description | Typical Conditions |
| Carboxylic Acid | The acid substrate. | 3-hydroxy-5-methylbenzoic acid |
| Alcohol | The nucleophile and solvent. | Ethanol (often in excess) |
| Catalyst | Strong mineral acid. | Concentrated H₂SO₄ or HCl |
| Temperature | To overcome the activation energy. | Reflux conditions |
| Reaction Time | Varies based on substrate reactivity. | Several hours google.com |
Nucleophilic acyl substitution is a broad class of reactions fundamental to the synthesis of carboxylic acid derivatives, including esters. masterorganicchemistry.comopenstax.org This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. byjus.comopenstax.org
To synthesize an ester like this compound using this strategy, the carboxylic acid is first converted into a more reactive derivative, such as an acid chloride (e.g., 3-hydroxy-5-methylbenzoyl chloride). This "activation" of the carboxylic acid is necessary because amines and alcohols are poor nucleophiles for direct reaction with a carboxylic acid. libretexts.org The resulting acid chloride is highly electrophilic and reacts readily with an alcohol, like ethanol, to form the ester. libretexts.orgpearson.com This reaction is often performed in the presence of a weak base, such as pyridine, to neutralize the HCl byproduct. stackexchange.com
The reactivity of carboxylic acid derivatives towards nucleophilic attack follows a general hierarchy, which is crucial for planning synthetic routes.
| Carboxylic Acid Derivative | General Structure | Reactivity | Reason for Reactivity |
| Acid Chloride | R-COCl | Highest | The chlorine atom is a strong electron-withdrawing group and a good leaving group. byjus.comopenstax.org |
| Acid Anhydride | R-CO-O-CO-R | High | The carboxylate leaving group is resonance-stabilized. masterorganicchemistry.com |
| Ester | R-COOR' | Moderate | The alkoxy group is a poorer leaving group than a carboxylate or chloride. |
| Amide | R-CONH₂ | Lowest | The amino group is a very poor leaving group. openstax.org |
Modern and Sustainable Synthesis Approaches
Contemporary synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. These approaches are guided by the principles of green chemistry.
Green chemistry aims to reduce the environmental impact of chemical processes. nih.gov In esterification, this involves using less hazardous solvents, developing reusable catalysts, and designing more energy-efficient reactions. sophim.comnih.gov For instance, hazardous solvents like dichloromethane (B109758) can be replaced with greener alternatives such as acetonitrile. nih.gov
Heterogeneous catalysts, such as ion-exchange resins (e.g., Dowex H+) and zeolites, offer significant advantages because they are easily separated from the reaction mixture and can be reused, minimizing waste. nih.govmdpi.com Enzymatic esterification using lipases is another promising green alternative. mdpi.comyoutube.com These biocatalysts operate under mild conditions, often leading to higher selectivity and reducing the formation of byproducts and contaminants. mdpi.comyoutube.com
| Feature | Traditional Methods (e.g., Fischer) | Green Chemistry Approaches |
| Catalyst | Strong mineral acids (H₂SO₄) rsc.org | Heterogeneous solid acids, enzymes (lipases) mdpi.commdpi.com |
| Solvents | Often hazardous (e.g., Dichloromethane) rsc.org | Safer solvents (e.g., Acetonitrile), or solvent-free conditions nih.gov |
| Byproducts | Acidic waste, difficult to separate mdpi.com | Often water is the only byproduct, catalyst is reusable nih.govlabmanager.com |
| Conditions | High temperatures, high energy use mdpi.com | Milder temperatures, lower energy consumption youtube.com |
For substrates that are sensitive to the harsh conditions of Fischer esterification, milder catalytic methods are employed. The Steglich esterification is a prominent example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. rsc.orgorganic-chemistry.org This method is effective for converting sterically hindered or acid-labile substrates at room temperature. organic-chemistry.orgorganic-chemistry.org
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species. rsc.org This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. organic-chemistry.org A significant advantage of this method is the suppression of side product formation. organic-chemistry.org
Pyridine is also used in esterification reactions, particularly those involving acid chlorides. It serves a dual purpose: it acts as a base to neutralize the hydrogen chloride produced during the reaction, and it can also function as a nucleophilic catalyst, similar to DMAP, by forming a highly reactive acyl-pyridinium intermediate. stackexchange.comacs.org
| Reagent | Abbreviation | Role in Reaction |
| Dicyclohexylcarbodiimide | DCC | Coupling agent; activates the carboxylic acid. youtube.com |
| 4-Dimethylaminopyridine | DMAP | Nucleophilic catalyst; accelerates the reaction rate. rsc.orgorganic-chemistry.org |
| Pyridine | Py | Base to neutralize acid byproducts; can act as a nucleophilic catalyst. stackexchange.com |
Derivatization and Structural Modification Techniques
Once synthesized, this compound can undergo further reactions to create a variety of derivatives. These modifications can alter the molecule's physical, chemical, and biological properties. researchgate.netgoogle.com
One common derivatization is the modification of the hydroxyl group. For example, the phenolic -OH group can be alkylated through reactions like the Williamson ether synthesis. A procedure analogous to the synthesis of 3-hydroxy-5-(octadecyloxy)benzoic acid phenylmethyl ester involves reacting the hydroxyl group with an alkyl halide (e.g., an alkyl bromide) in the presence of a base like potassium carbonate. prepchem.com
The ester functional group itself is also a site for modification. It can be hydrolyzed back to the parent carboxylic acid under basic (saponification) or acidic conditions. libretexts.orgnih.gov Additionally, transesterification can be performed by reacting the ester with a different alcohol in the presence of an acid or base catalyst to swap the ethyl group for another alkyl group. These derivatization techniques allow for the systematic exploration of structure-activity relationships. researchgate.net
| Reaction Type | Reagents | Functional Group Modified | Resulting Structure |
| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Hydroxyl (-OH) | Ether (Ar-O-R) |
| Ester Hydrolysis (Saponification) | Base (e.g., NaOH), then Acid | Ester (-COOEt) | Carboxylic Acid (-COOH) |
| Transesterification | Different alcohol (R'-OH), Acid/Base Catalyst | Ester (-COOEt) | New Ester (-COOR') |
Introduction and Interconversion of Aromatic Substituents
The synthesis of specifically substituted aromatic compounds like this compound relies heavily on the controlled introduction and modification of functional groups on the benzene (B151609) ring. The directing effects of existing substituents play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions. libretexts.org
A common precursor for this compound is 3-hydroxy-5-methylbenzoic acid. cymitquimica.com The synthesis of this acid can be achieved through various routes, often starting from commercially available precursors. One documented method involves the multi-step transformation of 3-methyl-5-nitrobenzoic acid. chemicalbook.com This process typically includes the reduction of the nitro group to an amino group, followed by diazotization and subsequent hydrolysis to install the hydroxyl group. chemicalbook.commsu.edu The reduction of a nitro group can be accomplished using reagents like iron sulfate (B86663) in ammonia. chemicalbook.com
Another important strategy involves the oxidation of alkyl side-chains on a benzene ring to form a carboxylic acid. msu.edu This allows for the late-stage introduction of the carboxyl group.
The directing effects of substituents are a cornerstone of these synthetic strategies. For instance, a methyl group is an ortho-, para-director, while a carboxyl group is a meta-director. libretexts.orgcutm.ac.in Understanding these effects allows chemists to plan multi-step syntheses where substituents are introduced in a specific order to achieve the desired substitution pattern. libretexts.org
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Hydroxy 5 Methylbenzoate
The reactivity of Ethyl 3-hydroxy-5-methylbenzoate is governed by its three principal functional components: the ethyl ester group, the phenolic hydroxyl group, and the substituted aromatic ring. These sites allow for a diverse range of chemical transformations, from modifications of the ester to substitutions on the aromatic nucleus.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Ethyl 3-hydroxy-5-methylbenzoate is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display three signals for the protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a pattern characteristic of an ethyl ester. ucalgary.ca The methyl group attached to the ring would appear as a singlet, and the hydroxyl proton would also be a singlet, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in certain solvents.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to CO₂Et) | ~7.6 | s | - |
| Ar-H (ortho to OH) | ~7.1 | s | - |
| Ar-H (para to OH) | ~6.9 | s | - |
| -OH | Variable | s | - |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 |
| -CH₃ (on ring) | ~2.3 | s | - |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 |
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The spectrum is expected to show nine distinct signals. The carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the hydroxyl, methyl, and ethyl ester substituents. The ethyl group carbons and the ring methyl carbon will be found in the upfield region of the spectrum. chemicalbook.comhmdb.ca
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~167 |
| C-OH | ~158 |
| C-CH₃ | ~140 |
| C-CO₂Et | ~131 |
| Ar-C | ~122 |
| Ar-C | ~118 |
| -OCH₂CH₃ | ~61 |
| -CH₃ (on ring) | ~21 |
| -OCH₂CH₃ | ~14 |
While this compound does not possess any stereocenters, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for confirming the structural assignments of both protons and carbons. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would directly link each proton to its attached carbon, confirming the assignments made in the 1D spectra. The HMBC spectrum would reveal longer-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity of the substituents on the aromatic ring. For example, it would show correlations from the aromatic protons to the carbonyl carbon and the carbon bearing the methyl group, solidifying the substitution pattern. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₂O₃), the predicted monoisotopic mass would be approximately 180.0786 g/mol . The experimentally determined exact mass from HRMS should be in very close agreement with this calculated value, confirming the molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate product ions. The fragmentation pattern provides valuable structural information. For ethyl benzoates, common fragmentation pathways include the loss of the ethoxy radical (-•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement. libretexts.org The fragmentation of this compound would likely show characteristic losses that help to confirm the presence of the ethyl ester, hydroxyl, and methyl groups.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:
| m/z | Predicted Fragment Loss | Fragment Structure |
|---|---|---|
| 152 | -C₂H₄ | [M - C₂H₄]⁺• (from McLafferty rearrangement) |
| 135 | -•OC₂H₅ | [M - •OC₂H₅]⁺ |
| 107 | -•OC₂H₅, -CO | [M - •OC₂H₅ - CO]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1720-1700 cm⁻¹ would correspond to the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester would appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. nist.govchemicalbook.com
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, the symmetric ring breathing mode would be expected to produce a sharp and intense signal. ias.ac.in
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, experimentally measured IR spectrum for this compound is not widely available in the public domain, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups present are a hydroxyl group (-OH), an ester group (-COOC₂H₅), and a substituted aromatic ring.
The IR spectrum would be expected to show the following significant peaks:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
A strong, sharp peak around 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretching of the ester group.
Several absorptions in the 1000-1300 cm⁻¹ range, attributable to the C-O stretching vibrations of the ester and the phenol.
Peaks corresponding to aromatic C-H stretching typically appear above 3000 cm⁻¹.
Aromatic C=C stretching vibrations would result in absorptions in the 1450-1600 cm⁻¹ region.
These expected values are based on established correlation tables for IR spectroscopy.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3200-3600 (broad) | Stretching |
| Ester C=O | 1700-1730 (strong, sharp) | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Ester/Phenol C-O | 1000-1300 | Stretching |
| Aromatic C-H | >3000 | Stretching |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The aromatic ring and the carbonyl group in this compound constitute a chromophore that absorbs UV radiation. The absorption of UV light excites electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org
For this compound, two primary types of electronic transitions are expected:
π → π* transitions: These high-energy transitions involve the excitation of electrons from the π bonding orbitals of the benzene ring to the corresponding antibonding π* orbitals. They are typically observed at shorter wavelengths. For conjugated systems, as the extent of conjugation increases, the wavelength of maximum absorption (λ_max) shifts to longer wavelengths. libretexts.org
n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital of the aromatic ring or carbonyl group. These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. libretexts.org
While specific experimental λ_max values for this compound are not detailed in the available literature, related compounds like Ethyl 3-hydroxybenzoate are referenced in spectral databases. nih.govnist.govnist.gov The presence of the hydroxyl and methyl substituents on the benzene ring will influence the exact position and intensity of the absorption bands compared to the parent ethyl benzoate (B1203000).
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π → π | Aromatic Ring & Carbonyl | Shorter Wavelength UV (e.g., ~200-280 nm) |
| n → π | Carbonyl & Hydroxyl Oxygens | Longer Wavelength UV (e.g., >280 nm) |
X-ray Crystallography for Solid-State Structure Determination
To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related structures, such as ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate and ethyl 3,5-dibromo-2-hydroxybenzoate, demonstrates the type of information that would be obtained. nist.govchemicalbook.comnih.gov
If a single-crystal X-ray diffraction experiment were performed on this compound, it would yield:
Precise bond lengths and angles: Confirming the geometry of the ester, hydroxyl, and methyl groups relative to the benzene ring.
Torsional angles: Defining the orientation of the ethyl ester group relative to the plane of the aromatic ring.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including details on hydrogen bonding (involving the phenolic -OH group) and potential π–π stacking interactions between aromatic rings.
This data is crucial for understanding the molecule's physical properties and its interactions in a solid-state environment.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT, ab initio)
No published studies were found that have performed Density Functional Theory (DFT) or ab initio calculations on Ethyl 3-hydroxy-5-methylbenzoate. Consequently, data for the following subsections are not available.
There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the molecular electrostatic potential (MEP) map for this compound.
A Natural Bonding Orbital (NBO) analysis, which is used to study hyperconjugative interactions and charge delocalization, has not been reported for this compound.
There are no computational studies that predict the theoretical spectroscopic data (e.g., FT-IR, NMR, UV-Vis) for this molecule or compare it with experimental values.
Investigations into the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, have not been conducted for this compound according to available literature.
Molecular Docking and Dynamics Simulations
Searches for molecular docking or molecular dynamics studies involving this compound yielded no specific results. Such studies are crucial for understanding the potential biological activity of a compound.
Without molecular docking or dynamics simulations, there are no predictions of ligand-target interactions, binding affinities, or potential biological targets for this compound.
Conformational Dynamics and Binding Stability Assessment
At present, specific studies detailing the conformational dynamics and binding stability of this compound through molecular dynamics simulations or sophisticated binding affinity calculations are not available in the public domain. Such studies would be invaluable for understanding how the molecule behaves in a simulated biological environment, including its flexibility and the stability of its potential interactions with protein active sites.
While direct research on this compound is lacking, related studies on similar benzoate (B1203000) derivatives can offer a conceptual framework. For instance, molecular docking studies on compounds like Ethyl 3,4,5-trihydroxybenzoate (B8703473) have been conducted to assess their binding affinity with specific receptors. phcog.com These analyses typically involve calculating a docking score, which estimates the binding energy and helps to predict the most favorable binding pose of the ligand within a receptor's active site.
Future research employing molecular dynamics simulations on this compound could illuminate the stability of the ligand-receptor complex over time, the role of specific functional groups in maintaining the bound conformation, and the influence of solvent molecules on the binding interface.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in medicinal chemistry and environmental science for predicting the behavior of new or untested compounds.
Development of Predictive Models for Biological Activity
Specific QSAR models developed exclusively for predicting the biological activity of this compound have not been documented in the current body of scientific literature. The development of such a model would necessitate a dataset of structurally related compounds with experimentally determined biological activities.
The general approach to building a QSAR model involves several key steps:
Data Collection: Assembling a dataset of molecules with known activities.
Descriptor Calculation: Computing a wide range of molecular descriptors that encode structural, electronic, and physicochemical features.
Model Building: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a correlation between the descriptors and the activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For example, QSAR studies on other classes of compounds, such as benzodiazepines, have successfully correlated descriptors like the partition coefficient (logP), and the hydrophobic and polar surface areas with their biological activity. nih.gov These models are considered statistically robust if they exhibit a high correlation coefficient (r²) for the training set (typically > 0.6) and the test set (> 0.5). nih.gov
A hypothetical QSAR study for a series of substituted benzoates, including this compound, might explore how variations in substituents affect a particular biological endpoint. The resulting model could then be used to predict the activity of other unsynthesized benzoate derivatives.
Correlation of Molecular Descriptors with Thermochemical Properties
While specific QSPR models for the thermochemical properties of this compound are not available, the principles of QSPR are well-established for other classes of organic molecules. researchgate.net These models aim to predict properties such as boiling point, heat of formation, and entropy based on molecular structure.
The development of a QSPR model for this compound would involve calculating various molecular descriptors. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Quantum-chemical descriptors: Calculated using quantum mechanics.
A hypothetical QSPR model for a series of benzoate esters could be represented by a linear equation, as shown in the example for cycloalkanes:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents coefficients and D represents the values of the molecular descriptors.
The table below illustrates some of the molecular descriptors that would be relevant for building a QSPR model for this compound.
| Descriptor Category | Example Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO energies |
By establishing a statistically significant correlation between these descriptors and experimentally determined thermochemical properties for a series of related compounds, a predictive QSPR model could be developed. This would enable the estimation of these properties for this compound without the need for experimental measurements.
Biological and Pharmacological Activities of Ethyl 3 Hydroxy 5 Methylbenzoate and Analogues
Antimicrobial Activity Profile
Substituted benzoate (B1203000) esters have been a subject of interest for their potential to inhibit the growth of various microorganisms. The following subsections detail the antibacterial, antifungal, antialgal, and antimycobacterial activities of Ethyl 3-hydroxy-5-methylbenzoate and related compounds.
While specific studies on the antibacterial properties of this compound are limited, research on its analogues provides significant insights. Ethylparaben (B1671687) (Ethyl 4-hydroxybenzoate), a structurally similar compound, has demonstrated a broad spectrum of antimicrobial activity. phexcom.com It is effective against both Gram-positive and Gram-negative bacteria. phexcom.com The antibacterial action of parabens, including the ethyl ester, is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria. phexcom.com This differential activity is often attributed to the structural differences in the bacterial cell envelope.
Another related compound, Ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to potentiate the activity of antibiotics such as clarithromycin, erythromycin, and ciprofloxacin (B1669076) against drug-resistant Escherichia coli. nih.gov This suggests a role as an efflux pump inhibitor, which can restore the efficacy of existing antibiotics. nih.gov Furthermore, a novel phenolic compound isolated from Bacopa procumbens, 5-(p-hydroxybenzoyl) shikimic acid, exhibited moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. wikipedia.org
In a broader context, substituted 5-methylbenzo[c]phenanthridinium derivatives have shown significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The presence of a phenyl substituent on the core structure dramatically increased antibacterial activity against all tested strains of S. aureus and E. faecalis.
Table 1: Antibacterial Activity of this compound Analogues
| Compound/Analogue | Bacterial Strain | Activity | Reference |
| Ethylparaben | Gram-positive & Gram-negative bacteria | Broad-spectrum antimicrobial activity | phexcom.com |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | Escherichia coli (drug-resistant) | Potentiates antibiotic activity | nih.gov |
| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus haemolyticus (MR) | Moderate activity (MIC = 100 μg/mL) | wikipedia.org |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | Moderate activity (MIC = 100 μg/mL) | wikipedia.org |
| Substituted 5-methylbenzo[c]phenanthridinium derivatives | Staphylococcus aureus (MDR) | Significant antimicrobial activity | |
| Substituted 5-methylbenzo[c]phenanthridinium derivatives | Enterococcus faecalis (MDR) | Significant antimicrobial activity |
The antifungal properties of benzoate derivatives are well-documented. Ethylparaben is widely used as an antifungal preservative in various industries. medchemexpress.comci.guidechemicalbook.com Its efficacy is most pronounced against yeasts and molds. phexcom.comchemicalbook.com The mechanism of antifungal action for benzoates involves the inhibition of key metabolic pathways. At a low external pH, benzoate accumulates within the fungal cell, leading to a decrease in the intracellular pH. nih.govgenome.jp This acidification inhibits enzymes such as phosphofructokinase, a critical enzyme in glycolysis, which in turn leads to a drop in ATP levels and restricts fungal growth. nih.govgenome.jp
Studies on hydroxybenzoic acid ester conjugates have also demonstrated their fungicidal activity against various phytopathogenic fungi. nih.gov
Information regarding the antialgal activity of this compound or its direct analogues is scarce. However, research into natural antialgal compounds has identified various structures with potent activity against red tide microalgae. nih.govnih.gov For instance, ethyl acetate (B1210297) extracts from the submerged macrophyte Potamogeton crispus have been shown to significantly inhibit the growth of Karenia mikimitoi. nih.gov While not directly related to benzoate derivatives, this highlights the potential for ester-containing compounds to possess antialgal properties.
Table 2: Antifungal Activity of this compound Analogues
| Compound/Analogue | Fungal Strain | Activity/Mechanism | Reference |
| Ethylparaben | Yeasts and Molds | Broad-spectrum antifungal | phexcom.commedchemexpress.comci.guidechemicalbook.com |
| Benzoates | Saccharomyces cerevisiae | Inhibition of phosphofructokinase, intracellular pH reduction | nih.govgenome.jp |
| Hydroxybenzoic acid ester conjugates | Phytopathogenic fungi | Fungicidal activity | nih.gov |
Research into the antimycobacterial potential of benzoate derivatives has identified several promising candidates. A study on novel 3-(N-substituted glycinamido) benzoic acid analogues revealed potent activity against Mycobacterium tuberculosis H37Rv. nih.gov Five compounds from this series exhibited a Minimum Inhibitory Concentration (MIC) of 1.6 μg/ml. nih.gov Molecular docking studies suggested that these compounds interact with the catalytic site of the mycolic acid methyl transferase (MmaA1) protein, a key enzyme in the mycobacterial cell wall synthesis. nih.gov
While direct studies on this compound are not available, the activity of these benzoic acid analogues suggests that this chemical class can serve as a scaffold for the development of new antitubercular agents.
Anticancer and Cytotoxic Investigations
The potential of benzoate derivatives as anticancer agents has been explored through various cytotoxic investigations, focusing on their ability to inhibit key biological pathways and induce programmed cell death (apoptosis).
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Consequently, inhibitors of this pathway, particularly of the PI3Kα isoform, are of significant interest in oncology. nih.gov While some arylsulfonamide structures have been identified as dual PI3K/mTOR inhibitors, there is no direct evidence to suggest that this compound or its close analogues act as PI3Kα inhibitors. nih.gov
Interestingly, one study on 4-hydroxy-benzoic acid demonstrated that it can mediate a dose-dependent increase in the protein expression levels of p-PI3K and p-AKT in MCF-7 breast cancer cells. nih.gov This suggests an activation, rather than inhibition, of the PI3K/AKT pathway by this particular analogue. Further research is needed to elucidate the specific effects of different substitution patterns on the benzoate ring on PI3K pathway modulation.
Several studies have shed light on the mechanisms by which benzoate derivatives can induce apoptosis in cancer cells. N-substituted benzamides have been shown to induce apoptosis in a p53-independent manner. medchemexpress.comci.guideresearchgate.net The mechanism involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9. medchemexpress.comci.guideresearchgate.net
Ethylparaben has also been demonstrated to induce apoptotic cell death. In human placental BeWo cells, ethylparaben treatment led to an increase in the number of apoptotic cells and enhanced the activity of caspase-3. researchgate.net Hydroxybenzoate calcium complexes have been shown to induce apoptosis in HT-1080 human fibrosarcoma cells by modulating the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.
Furthermore, a rhenium complex featuring a benzoate ligand has been reported to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to caspase-3/7 activation. phexcom.com
Table 3: Mechanisms of Apoptosis Induction by Benzoate Analogues
| Compound/Analogue | Cell Line | Mechanism of Apoptosis | Reference |
| N-substituted benzamides | 70Z/3 pre-B cells, HL60 cells | Cytochrome c release, Caspase-9 activation (p53-independent) | medchemexpress.comci.guideresearchgate.net |
| Ethylparaben | BeWo (human placenta) | Caspase-3 activation | researchgate.net |
| Hydroxybenzoate calcium complexes | HT-1080 (human fibrosarcoma) | Modulation of Bcl-2 family proteins (increased Bax, decreased Bcl-2) | |
| Rhenium complex with benzoate ligand | A549, MCF-7 (cancer cells) | ROS generation, mitochondrial dysfunction, Caspase-3/7 activation | phexcom.com |
Anti-inflammatory Response Modulation
Certain analogues of this compound have demonstrated notable anti-inflammatory properties. These effects are often attributed to their ability to interfere with the biochemical pathways that produce inflammatory mediators.
The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key to the synthesis of prostaglandins, which are significant mediators of inflammation. The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. nih.gov
A synthesized pivalate-based Michael product, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), was shown to inhibit both COX-1 and COX-2. nih.gov The compound exhibited greater inhibition against COX-2, suggesting a degree of selectivity that is often sought in anti-inflammatory agents to reduce side effects. nih.govmdpi.com Its inhibitory concentration (IC₅₀) values were determined to be 314 µg/mL for COX-1 and 130 µg/mL for COX-2. nih.gov This compound also demonstrated significant inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is involved in producing another class of inflammatory mediators called leukotrienes. nih.govmdpi.com
Similarly, a series of novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids were evaluated for their anti-inflammatory potential. Several of these compounds were potent inhibitors of COX-2, with some derivatives showing IC₅₀ values as low as 0.18 µM. researchgate.net
Table 1: In Vitro COX Inhibition by Selected Analogues
| Compound | Target Enzyme | IC₅₀ Value |
|---|---|---|
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 µg/mL nih.gov |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 | 130 µg/mL nih.gov |
| Phenylbutanal Derivative (FM12) | COX-2 | 0.18 µM researchgate.net |
| Phenylbutanal Derivative (FM10) | COX-2 | 0.69 µM researchgate.net |
Antioxidant Properties and Oxidative Stress Mitigation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Chronic oxidative stress is implicated in the development of numerous diseases. nih.gov Antioxidants mitigate this damage by neutralizing ROS. nih.gov
An analogue, Ethyl 3,4-dihydroxybenzoate (EDHB), has been identified as a potent agent for alleviating hypoxia-mediated oxidative damage. nih.gov Preconditioning with EDHB significantly improved cell viability and reduced markers of oxidative stress, such as protein oxidation and malondialdehyde levels, in myoblast cells exposed to hypoxic conditions. nih.gov The protective effect of EDHB is linked to its ability to enhance the cellular antioxidant defense system. nih.gov Specifically, treatment with EDHB led to an increase in the levels of glutathione (B108866) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase. nih.gov Other simple ester analogues, such as methyl palmitate and ethyl palmitate, have also been reported to possess antioxidant activities. researchgate.net
Neurobiological and Receptor Modulatory Effects
Analogues of this compound have shown significant activity within the central nervous system, particularly in modulating key neurotransmitter receptors and enzymes involved in neuronal signaling.
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory. nih.gov Their dysfunction is linked to various neurological and psychiatric disorders. nih.govgoogle.com Modulating NMDA receptor activity, especially through subunit-selective compounds, is a promising therapeutic strategy. nih.govnih.gov
Heterocyclic pyrrolopyrimidinone analogues have been identified as positive allosteric modulators of NMDA receptors, showing selectivity for those containing the GluN2C subunit. google.com In laboratory tests using oocytes expressing human NMDA receptors, a lead compound demonstrated potentiation of the receptor's current with an EC₅₀ (the concentration giving a half-maximal response) that indicates high potency. google.com Enhancement of NMDA receptor function is being explored for conditions like schizophrenia. nih.govgoogle.com
Other classes of analogues, such as 3-Benzazepine derivatives, have been shown to act as allosteric modulators of NMDA receptors containing the GluN2B subunit. nih.gov These findings illustrate how structural variations in analogues can lead to selective interactions with different NMDA receptor subtypes.
Table 2: NMDA Receptor Modulation by an Analogue
| Compound Class | Activity | Target Subunit | Potency Measurement |
|---|
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes can enhance cholinergic neurotransmission, a strategy used in treating cognitive decline in conditions like Alzheimer's disease. nih.gov
Novel carbamates with tricyclic skeletons, such as those derived from tetrahydrofurobenzofuran, have been synthesized and shown to be potent inhibitors of both AChE and BChE. nih.gov The inhibitory activity of these compounds is highly potent, with IC₅₀ values in the nanomolar range, making them as potent or more potent than some cholinesterase inhibitors currently in clinical use. nih.gov The stereochemistry of these analogues plays a crucial role in their inhibitory selectivity and potency against AChE and BChE. nih.gov
Table 3: Cholinesterase Inhibition by Novel Carbamate (B1207046) Analogues
| Compound Series | Target Enzyme | IC₅₀ Value |
|---|---|---|
| Tetrahydrofurobenzofuran Carbamates | AChE | As low as 10 nM nih.gov |
Other Therapeutic Potentials
Beyond the well-defined activities above, research into related structures suggests other potential therapeutic applications. For instance, a novel pyrazole-derived compound, 3-methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide (MPCA), was evaluated for its pain-relief properties. nih.gov Subcutaneous administration of MPCA induced a significant antinociceptive (pain-blocking) effect in both the neurogenic and inflammatory phases of the formalin test in mice. nih.gov Interestingly, this effect was not prevented by an opioid antagonist and the compound itself lacked anti-inflammatory activity in a separate test, suggesting a mechanism of action distinct from both opioids and traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Antiestrogenic and Hypoglycemic Activities
The structural motif of a hydroxylated benzoic acid ester, as seen in this compound, is a feature found in various compounds that exhibit antiestrogenic and hypoglycemic properties. Research into analogous compounds, such as other substituted benzoates and phenolic derivatives, provides insights into the potential activities of this compound.
Studies have shown that the substitution pattern on the benzene (B151609) ring of benzoic acid derivatives plays a crucial role in their biological activities. For instance, certain steroidal esters have demonstrated that a minor change, such as the difference of a single methylene (B1212753) group in an ester side chain, can convert a potent estrogen agonist into an antagonist. nih.gov Specifically, an ethyl ester analog of estradiol (B170435) was found to have high affinity for the estrogen receptor but little to no estrogenic activity, instead acting as a selective estrogen receptor modulator (SERM). nih.gov This suggests that the ethyl ester group, as present in this compound, could be a key determinant in its potential antiestrogenic effects.
In the context of hypoglycemic activity, derivatives of hydroxybenzoic acid have been investigated for their effects on glucose metabolism. One study on 4-hydroxybenzoic acid, a related phenolic acid, demonstrated a dose-dependent decrease in plasma glucose levels in diabetic rats. mdpi.com The proposed mechanism for this hypoglycemic effect was an increase in peripheral glucose consumption. mdpi.com Furthermore, a study on various hydroxybenzoic acid derivatives identified gallic acid as having significant anti-diabetic activity by improving hepatic insulin (B600854) resistance and increasing glucose consumption. nih.gov These findings suggest that the hydroxyl and carboxylate groups are important for this activity.
While direct studies on this compound are not extensively available, the activities of its analogues suggest a potential for both antiestrogenic and hypoglycemic effects. The table below summarizes the activities of some related compounds.
| Compound/Analogue | Biological Activity | Research Finding |
| Ethyl-(3,17β-dihydroxyestra-1,3,5(10)-triene-11β-yl)acetate | Antiestrogenic | Acts as a selective estrogen receptor modulator (SERM), inhibiting estradiol-induced proliferation. nih.gov |
| 4-Hydroxybenzoic acid | Hypoglycemic | Causes a dose-dependent decrease in plasma glucose levels in diabetic rats. mdpi.com |
| Gallic Acid | Anti-diabetic | Improves hepatic insulin resistance and increases glucose consumption. nih.gov |
Nematicidal and Antiviral Effects
The potential for this compound and its analogues to exhibit nematicidal and antiviral activities is supported by research on structurally related compounds, including various esters and aromatic molecules.
In the realm of nematicidal activity, studies have highlighted the efficacy of natural ester compounds against nematodes like the pine wood nematode, Bursaphelenchus xylophilus. nih.gov Research has shown that certain isobutyl and pentyl esters possess strong nematicidal properties. nih.gov Although these are not aromatic esters, the presence of the ester functional group is a common feature. More relevantly, phenylpropanoids, which are aromatic compounds, have demonstrated promising results against nematodes. mdpi.com This suggests that the aromatic nature of this compound, combined with its ester group, could confer nematicidal properties. Essential oils containing aromatic phenols, esters, and alcohols have also been a significant source of compounds with nematicidal activity.
Regarding antiviral effects, research into derivatives of benzoic acid has shown promising results. For example, methyl gallate (methyl-3,4,5-trihydroxybenzoate), an analogue with multiple hydroxyl groups, has been identified as a potent and specific inhibitor of the herpes simplex virus in vitro. nih.gov The study of its analogues indicated that the presence and the chain length of the alkyl ester were important for its anti-herpetic activity. nih.gov This highlights the potential significance of the ethyl ester group in this compound for antiviral activity. Furthermore, other studies have reported the antiviral activity of various aminoarylazo compounds and aryltriazene derivatives, underscoring the broad potential of substituted aromatic compounds as antiviral agents. nih.gov
The table below presents findings on the nematicidal and antiviral activities of compounds analogous to this compound.
| Compound/Analogue | Biological Activity | Research Finding |
| Isobutyl 2-methylbutanoate | Nematicidal | Showed strong nematicidal activity against Bursaphelenchus xylophilus. nih.gov |
| Pentyl 2-methylbutanoate | Nematicidal | Showed strong nematicidal activity against Bursaphelenchus xylophilus. nih.gov |
| Methyl gallate | Antiviral | Potent inhibitor of herpes simplex virus type 2, with an IC50 of 0.224 µg/mL. nih.gov |
| Phenylpropanoids | Nematicidal | Show promising results against various nematodes. mdpi.com |
Anti-platelet Aggregating Activity
Substituted benzoic acid derivatives have been a subject of investigation for their potential to inhibit platelet aggregation, a key process in thrombosis. The structural features of this compound, namely the phenolic hydroxyl group and the ester moiety, are present in other compounds known to possess anti-platelet activity.
Research has demonstrated that certain benzoic acid derivatives can inhibit the second phase of ADP-induced platelet aggregation and reduce collagen-induced aggregation. nih.gov For instance, 2-propionyloxybenzoic acid has been shown to inhibit aggregation at concentrations similar to other active compounds in the study. nih.gov This suggests that the ester group and its position on the benzoic acid ring are important for this activity. While the study also found that not all benzoic acid derivatives with anti-inflammatory properties were potent anti-aggregating agents, it highlights the potential of this class of compounds. nih.gov
Furthermore, the general class of phenolic compounds has been recognized for its antiplatelet capabilities. nih.gov The benzopyranopyrimidine system, which can be considered a more complex analogue, has been identified as a promising scaffold for developing molecules with broad-spectrum antiplatelet activity. nih.gov These compounds have been shown to be more potent than aspirin (B1665792) as antithrombotics in in vivo models. nih.gov
The table below summarizes the anti-platelet aggregating activity of some compounds related to this compound.
| Compound/Analogue | Biological Activity | Research Finding |
| 2-Propionyloxybenzoic acid | Anti-platelet aggregation | Inhibited ADP- and collagen-induced platelet aggregation. nih.gov |
| 3-Methylphthalide | Anti-platelet aggregation | Inhibited the second phase of ADP-induced aggregation and reduced collagen-induced aggregation by 50%. nih.gov |
| Benzopyranopyrimidine derivatives | Anti-platelet aggregation | Showed large-spectrum antiplatelet activity in vitro and were more potent than aspirin as antithrombotics in vivo. nih.gov |
Modulation of Hemoglobin (Hbs) Function
The modulation of hemoglobin function by small molecules is a significant area of research, particularly in the context of developing treatments for hemoglobinopathies like sickle cell disease. Aromatic compounds have been identified as a class of molecules capable of allosterically modulating hemoglobin. nih.gov
The underlying mechanism often involves the interaction of these small molecules with hemoglobin, which can stabilize the high-oxygen-affinity state of the protein. nih.gov This can be beneficial in conditions like sickle cell disease by preventing the polymerization of sickle hemoglobin. While aromatic aldehydes have been a primary focus of this research, the potential for other substituted aromatic compounds, including benzoate derivatives, to exert similar effects is an area of interest.
Studies have shown that various allosteric effectors can modulate the dynamics of hemoglobin, influencing its oxygen-binding properties. nih.gov These effects are not always accompanied by significant structural changes in the hemoglobin molecule, suggesting that alterations in protein dynamics play a crucial role. nih.gov The binding of these effectors can lead to changes in the correlated motions of hemoglobin subunits, which in turn affects its function. nih.gov While direct evidence for this compound is not available, its aromatic structure makes it a candidate for investigation as a potential hemoglobin modulator.
Research into hemoglobin-based blood substitutes has also involved the chemical modification of hemoglobin with various compounds, indicating the protein's susceptibility to interaction with a range of chemical entities. mdpi.com
The table below provides an overview of the modulation of hemoglobin function by related classes of compounds.
| Compound Class/Effector | Effect on Hemoglobin | Research Finding |
| Aromatic aldehydes | Allosteric modulation | Stabilize the high-oxygen-affinity state of hemoglobin. nih.gov |
| Inositol hexaphosphate (IHP) | Allosteric modulation | Modulates the dynamics of hemoglobin, leading to changes in ligand affinity. nih.gov |
| Polymerized hemoglobin derivatives | Altered reactivity | Polymerization of hemoglobin can slow its reaction with certain molecules. mdpi.com |
Structure Activity Relationship Sar Studies
Systematic Modification of the Benzoate (B1203000) Scaffold
The benzoate scaffold offers several positions for chemical modification, each providing a vector to modulate the compound's physicochemical and biological properties. Key areas of modification include the ester group, the substituents on the aromatic ring, and the relative positioning of these substituents.
The ester functional group plays a significant role in the biological activity of benzoate derivatives, often acting as a prodrug moiety that improves the molecule's ability to enter cells. nih.gov Esterification of a benzoic acid can enhance its activity, likely by facilitating its passage through the lipid-rich mycobacterial cell wall. nih.gov Once inside the cell, the ester can be hydrolyzed by esterases to release the active carboxylic acid. nih.gov
| Ester Group | Relative Hydrolysis Rate (Example) | Impact on Activity (Example) |
| Methyl | High metabolic stability in plasma (t1/2 = 36 min) nih.gov | Generally effective, but can be less active than larger esters. nih.gov |
| Ethyl | Hydrolysis half-life of 14 minutes in one study. nih.gov | Found to be an optimal substituent for antimicrobial activity in some heterocyclic systems. researchgate.net |
| n-Propyl | Hydrolysis half-life of 19 minutes in one study. nih.gov | Activity can be influenced by slower hydrolysis. nih.gov |
| n-Butyl | Hydrolysis half-life of 21 minutes in one study. nih.gov | Activity can be influenced by slower hydrolysis. nih.gov |
| Phenyl | Rapid hydrolysis (t1/2 = 11 min) due to the stability of the phenoxide ion. nih.gov | Showed significantly higher activity than the free acid in antitubercular assays. nih.gov |
| Hexyl | - | Showed significantly higher activity than the free acid in antitubercular assays. nih.gov |
Substituents on the benzene (B151609) ring profoundly influence the electronic properties and, consequently, the biological activity of the molecule. libretexts.org These effects are generally categorized as inductive effects (electron withdrawal or donation through the sigma bond) and resonance effects (electron delocalization through the pi system). libretexts.org
Electron-Withdrawing Groups (EWGs): Substituents like nitro groups or halogens are strongly electron-withdrawing. nih.govlibretexts.org The introduction of EWGs into the aromatic ring of benzoate derivatives has been shown to improve biological activity in several contexts, such as in antitubercular agents. nih.gov For example, 3,5-dinitrobenzoates are among the most active compounds in this class. nih.gov The presence of a bromo substituent, a classic EWG, was found to decrease the hydrolytic stability of ethyl benzoate, suggesting an electronic influence on its reactivity. nih.gov In studies on iodobenzene (B50100) derivatives, EWGs with a negative mesomeric effect were found to favor the iodine atoms at the meta-position to act as halogen bond donors. jyu.fi
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups (e.g., methyl, -CH3) are generally considered electron-donating. libretexts.org These groups activate the aromatic ring towards electrophilic substitution. libretexts.org While EDGs can increase the electron density of the ring, their impact on biological activity is context-dependent. For example, in some cases, electron-donating substituents can enhance binding affinity. mdpi.com Conversely, in other scenarios, the increased nucleophilicity might not be favorable for the desired biological interaction.
The interplay of these electronic effects modifies the molecule's interaction with its biological target. For example, withdrawing electron density from the aromatic ring can lead to more favorable electrostatic interactions with the electron-rich faces of aromatic amino acid residues in a protein binding pocket. nih.gov
The position of substituents on the aromatic ring is a critical factor determining the biological activity of a compound. nih.govnih.gov Changing the location of a functional group can alter the molecule's shape, dipole moment, and ability to interact with specific residues in a biological target, leading to dramatic differences in efficacy. nih.gov
For example, a study on substituted isoxazolols showed that the activity was markedly dependent on the positional isomerism of a piperidine (B6355638) ring. nih.gov An isomer with the attachment at the 4-position was a GABAA agonist, while the 3-positional isomer acted as a glycine (B1666218) antagonist, and the 2-positional isomer had no effect on GABAA receptors. nih.gov
In the context of benzoate esters, the position of a bromo substituent on the aromatic ring of ethyl benzoate influenced its hydrolytic stability. nih.gov The study compared the hydrolysis of ethyl benzoates with bromine at the ortho, meta, and para positions. nih.gov Similarly, research on the inhibition of the enzyme CD73 by substituted benzyloxy derivatives highlighted the importance of substituent placement. A 4-chloro substitution resulted in a potent inhibitor with a Ki of 0.673 nM, while a 4-iodo substitution yielded an even more potent inhibitor with a Ki of 0.436 nM. nih.gov
| Compound Series | Positional Isomer | Observed Biological Effect |
| Piperidyl-substituted Isoxazolols nih.gov | 2-positional isomer (2-PIOL) | No effect on GABAA receptors. |
| 3-positional isomer (3-PIOL) | Glycine antagonist. | |
| 4-positional isomer (4-PIOL) | GABAA agonist. | |
| N4-benzyloxy-substituted CD73 inhibitors nih.gov | 4-Chloro substitution | Potent inhibition (Ki = 0.673 nM). |
| 4-Iodo substitution | Very potent inhibition (Ki = 0.436 nM). |
Stereochemical Influence on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govmdpi.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.gov
This stereoselectivity can manifest in several ways, including differences in target binding, metabolism, and cellular uptake. nih.govmdpi.com In a study of nature-inspired 3-Br-acivicin derivatives, it was found that only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.govmdpi.com The other enantiomers and diastereoisomers were significantly less active. nih.gov This pronounced difference in activity among stereoisomers suggests that cellular uptake may be mediated by a stereoselective transport system, in this case, the L-amino acid transport system. nih.govmdpi.com
Computational SAR and Pharmacophore Modeling
Computational methods, including pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for elucidating the key structural features required for biological activity. nih.govperiodikos.com.br These approaches can rationalize observed SAR data and guide the design of new, more potent inhibitors. nih.gov
A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.net For example, a pharmacophore model developed for a series of hydroxamate-based matrix metalloproteinase (MMP) inhibitors identified a 5-point model (AAARR) consisting of two hydrogen bond acceptors, one aromatic ring, and two additional features as crucial for activity. periodikos.com.br
Once a pharmacophore hypothesis is validated, it can be used to build a 3D-QSAR model. periodikos.com.br These models generate a quantitative relationship between the properties of the molecules and their biological activities. researchgate.net The results are often visualized as contour maps that indicate regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) would be favorable or unfavorable for activity. researchgate.net For instance, 3D-QSAR studies on MMP inhibitors revealed that electron-withdrawing, hydrophobic, and hydrogen bond donor features positively contributed to inhibitory potential. periodikos.com.br Such models provide predictive power and can be used to estimate the activity of novel, un-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Potential Applications and Industrial Relevance
Pharmaceutical and Medicinal Chemistry
The structural features of Ethyl 3-hydroxy-5-methylbenzoate, namely its substituted phenolic ring and ester group, make it a valuable starting material for creating more complex molecules with specific biological activities.
This compound serves as a documented precursor in the development of targeted therapies. A notable application is its use as a starting material in the synthesis of carbazole (B46965) carboxamide compounds. google.com These compounds are potent and selective inhibitors of Bruton's tyrosine kinase (Btk), an enzyme crucial for the signaling pathways of B-cells. google.com The inhibition of Btk is a therapeutic strategy for treating various diseases. google.com
The synthesis involves the hydrogenation of this compound using a rhodium on alumina (B75360) catalyst to yield ethyl 3-hydroxy-5-methylcyclohexanecarboxylate. google.com This saturated cyclic ester is a key intermediate that is further processed to construct the final carbazole structure. The resulting Btk inhibitors have applications in treating proliferative diseases such as B-cell cancers, as well as autoimmune and inflammatory conditions. google.com
Research Findings on Btk Inhibitors Derived from this compound
| Therapeutic Target | Disease Application | Role of Precursor |
|---|
Information regarding the specific use of this compound as a scaffold in the combinatorial synthesis of chemotherapeutic agents is not extensively documented in publicly available scientific literature.
The use of this compound in the development of pharmaceutical excipients or as a component in controlled-release drug delivery systems is not described in available patents or research articles.
Agrochemical and Pest Management
The core structure of this compound is related to compounds with known pesticidal activity.
While direct application of this compound as an insecticide has not been reported, its chemical structure is relevant to the synthesis of carbamate-based pesticides. Carbamate (B1207046) is a critical functional group in many commercial fungicides and insecticides. nih.gov The synthesis of these pesticides often involves the reaction of a phenolic compound with an isocyanate. nih.gov
Theoretically, this compound could be chemically converted to a substituted phenol, which could then serve as a building block for a novel carbamate insecticide. Modern, environmentally-friendlier methods for carbamate synthesis have been developed, highlighting the ongoing importance of this class of compounds in agriculture. nih.gov However, the specific conversion of this compound for this purpose is not a documented industrial process.
Advanced Materials and Specialty Chemicals
The application of this compound in the field of advanced materials, such as polymers or liquid crystals, and as a specialty chemical is not documented in the available literature. Its primary documented value remains as a precursor in organic synthesis for the pharmaceutical industry.
Intermediates in Organic Synthesis
This compound serves as a highly useful intermediate in multi-step organic syntheses. Its functional groups provide multiple reaction sites for chemical modification. For instance, the hydroxyl group can undergo etherification, and the ester group can be hydrolyzed or transesterified. The aromatic ring itself is subject to electrophilic substitution reactions, although the existing substituents will direct the position of new incoming groups.
A notable parallel is the use of Ethyl 2-hydroxy-5-methylbenzoate (an isomer) as an intermediate in the synthesis of 2-propoxy-5-methylbenzoic acid. nih.govnist.gov In that process, the hydroxyl group of the ethyl ester is alkylated (a process known as propylation) before the ester group is hydrolyzed to yield the final carboxylic acid. nih.govnist.gov This established synthetic route highlights how the functional handles on such benzoate (B1203000) esters can be manipulated sequentially to build more complex molecules. Similarly, this compound could be a precursor for a wide array of substituted aromatic compounds used in pharmaceuticals and agrochemicals.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
| Phenolic -OH | Etherification | Alkyl halide (e.g., Propyl iodide), Base | 3-alkoxy-5-methylbenzoate ester |
| Phenolic -OH | Acylation | Acid chloride, Base | 3-acyloxy-5-methylbenzoate ester |
| Ester -COOC₂H₅ | Hydrolysis | Acid or Base (e.g., KOH, H₂SO₄) | 3-hydroxy-5-methylbenzoic acid |
| Ester -COOC₂H₅ | Transesterification | Different alcohol, Catalyst | Alternative 3-hydroxy-5-methylbenzoate ester |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative |
Precursors for Polymeric Materials and Stimuli-Responsive Systems
The bifunctional nature of this compound, possessing both a hydroxyl group and an ester, makes it a suitable monomer for the synthesis of specialty polymers. Hydroxybenzoic acids and their esters are well-known building blocks for liquid crystal polymers (LCPs), which are valued for their high strength, thermal stability, and chemical resistance. The rigid aromatic core combined with the flexible ester linkage can impart the necessary mesomorphic properties for liquid crystal formation.
Furthermore, the phenolic hydroxyl group opens the door to creating stimuli-responsive materials. researchgate.netrsc.org These "smart" materials can change their properties in response to external triggers like pH, temperature, or light. nih.govmdpi.com For example, the acidity of the phenolic -OH group is pH-dependent. In a polymer chain, this functionality could lead to pH-responsive hydrogels that swell or shrink based on the acidity of the surrounding environment. nih.gov Such systems are actively researched for applications in targeted drug delivery, where a therapeutic agent is released specifically in the acidic microenvironment of a tumor or inflamed tissue. nih.govmdpi.com While direct polymerization of this compound is not widely documented, its structure is analogous to other monomers used to create advanced, functional polymers.
Flavor and Fragrance Industry Applications
Esters are widely recognized for their characteristic pleasant aromas, often described as fruity or floral, making them staple ingredients in the flavor and fragrance industry. chemicalbull.comchemiis.com Benzoate esters, in particular, are utilized for their sweet, balsamic, and floral notes. chemicalbull.comdoubtnut.com For instance, Methyl benzoate provides a warm, floral scent, while Ethyl benzoate is known for a sweet, fruity aroma reminiscent of cherry or grape. chemiis.comscentspiracy.comevergreensinochem.com
Future Research Directions and Perspectives
Elucidation of Comprehensive in vivo Pharmacological Profiles
Currently, there is a notable lack of comprehensive in vivo pharmacological data for Ethyl 3-hydroxy-5-methylbenzoate. While some related hydroxybenzoate compounds have been investigated for their biological activities, the specific effects of this compound within a living organism remain largely unknown. drugbank.com Future research should prioritize systematic in vivo studies to determine its pharmacokinetic and pharmacodynamic profiles. This would involve investigating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential therapeutic effects and any associated toxicities. For instance, studies on rat peritoneal mast cells have shown that methyl p-hydroxybenzoate can influence intracellular calcium levels and histamine (B1213489) release, suggesting potential roles in allergic reactions. nih.gov Investigating similar mechanisms for this compound could reveal novel therapeutic applications.
Design and Synthesis of Highly Selective Derivatives
The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with enhanced selectivity and potency. By modifying the functional groups on the benzene (B151609) ring, researchers could develop analogs with targeted biological activities. For example, the synthesis of related compounds like ethyl 3-hydroxy-4-(4'-methylbenzoyl)-5-nitrobenzoate demonstrates the feasibility of introducing different substituents to alter the molecule's properties. prepchem.com Future synthetic efforts could focus on creating libraries of derivatives to explore structure-activity relationships (SAR). This approach has been successful in developing potent and selective agonists for targets like peroxisome proliferator-activated receptor alpha (PPARα) from other benzoic acid pharmacophores. mdpi.com
Advanced Mechanistic Investigations at the Molecular Level
A deeper understanding of how this compound interacts with biological systems at the molecular level is crucial. Advanced mechanistic studies could identify specific molecular targets, such as enzymes or receptors, with which the compound interacts. Techniques like X-ray crystallography and computational modeling could be employed to visualize and analyze these interactions. For example, understanding the mechanism of action of similar phenolic compounds, such as hydroxytyrosol, has revealed their potential in modulating signaling pathways related to cardiovascular diseases and cancer. nih.gov Similar in-depth studies on this compound could uncover its mode of action and pave the way for its development as a therapeutic agent.
Integration of Artificial Intelligence and Machine Learning in Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. researchgate.netnih.goveurekaselect.com These technologies can be leveraged to predict the biological activities, toxicity, and pharmacokinetic properties of novel compounds. researchgate.netnih.gov For this compound and its potential derivatives, AI and ML algorithms could be used to:
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs based on their chemical structure. nih.gov
Virtual Screening: Screen large virtual libraries of compounds to identify those with the highest probability of interacting with a specific biological target.
De Novo Design: Generate novel molecular structures with desired pharmacological properties.
By integrating AI and ML, the process of designing and optimizing new drug candidates based on the this compound scaffold can be significantly accelerated. researchgate.net
Development of Eco-Friendly and Scalable Production Methods
For any compound to be viable for widespread application, its production must be both environmentally friendly and economically scalable. Current synthetic methods for benzoate (B1203000) derivatives often rely on traditional chemical processes that may not be sustainable. researchgate.net Future research should focus on developing "green" synthesis routes for this compound. This could involve the use of biocatalysts, renewable starting materials, and environmentally benign solvents. nih.gov Furthermore, optimizing reaction conditions to create scalable production processes is essential for its potential commercialization. diva-portal.org For instance, the synthesis of related compounds like 3,5-dihydroxy methyl benzoate has been industrialized, indicating the potential for scaling up the production of similar molecules. google.com
Exploration of Novel Therapeutic Targets
The structural characteristics of this compound suggest that it may interact with a variety of biological targets beyond those currently known for similar compounds. Future research should explore its potential effects on novel therapeutic targets implicated in various diseases. High-throughput screening assays could be employed to test the compound against a wide range of biological targets. The discovery of novel interactions could open up entirely new therapeutic avenues for this compound and its derivatives. For example, the exploration of other benzoate derivatives has led to the identification of compounds with applications as antifungals and in the treatment of inflammatory bowel disease. drugbank.com
Q & A
Basic: What are the common synthetic routes for Ethyl 3-hydroxy-5-methylbenzoate?
Methodological Answer:
this compound can be synthesized via esterification of 3-hydroxy-5-methylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Protecting groups may be required for the hydroxyl group during synthesis to prevent side reactions. Alternative routes include transesterification of methyl esters or selective alkylation of phenolic precursors. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
AI-driven retrosynthesis tools, such as those leveraging databases like PISTACHIO and Reaxys, can predict feasible pathways by analyzing reaction feasibility, precursor availability, and step efficiency. Computational models assess steric/electronic effects of substituents (e.g., methyl and hydroxyl groups) to guide catalyst selection and reaction parameter tuning. Machine learning algorithms can also identify optimal solvent systems and temperature ranges to maximize yield and minimize byproducts .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl at C5, hydroxyl at C3) and esterification success.
- IR Spectroscopy : Confirms ester carbonyl (~1740 cm) and hydroxyl (~3300 cm) groups.
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H] peak) and fragmentation patterns for structural validation.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (using programs like SHELXL) .
Advanced: How does the substituent pattern affect the compound's reactivity and bioactivity?
Methodological Answer:
The methyl group at C5 enhances steric hindrance, reducing electrophilic substitution at adjacent positions, while the hydroxyl group at C3 increases acidity, facilitating hydrogen bonding with biological targets. Comparative studies with analogs (e.g., ethyl vanillate in ) show that electron-donating groups (e.g., methoxy) alter redox potentials and enzyme-binding affinities. Computational docking studies can predict interactions with enzymes like cytochrome P450 or kinases .
Basic: What are the potential applications of this compound in pharmaceutical research?
Methodological Answer:
The compound’s phenolic and ester functionalities make it a candidate for:
- Antimicrobial Agents : Testing via microdilution assays against Gram-positive/negative bacteria.
- Enzyme Inhibitors : Screening against proteases or oxidoreductases using fluorometric assays.
- Prodrug Development : Ester hydrolysis in physiological conditions can release active metabolites .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Method Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).
- Control Experiments : Include positive/negative controls to rule out assay interference.
- Statistical Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability.
- Structure-Activity Relationship (SAR) Models : Quantify substituent effects on bioactivity to reconcile divergent results .
Basic: How is purity assessed, and what storage conditions ensure stability?
Methodological Answer:
- Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities.
- Stability : Store under inert gas (N) at 2–8°C in amber glass to prevent ester hydrolysis or oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: How is X-ray diffraction data used to model the crystal structure?
Methodological Answer:
Single-crystal X-ray diffraction data, refined using SHELXL , resolves:
- Unit Cell Parameters : Space group determination via autoindexing.
- Hydrogen Bonding : Fourier difference maps identify O–H···O interactions.
- Thermal Motion : Anisotropic displacement parameters refine atomic positions.
Advanced refinement techniques (e.g., TWIN commands in SHELXL) address twinning or disorder in crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
